1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)28-16-10-8-15(9-11-16)24-18(26)17-7-4-12-25(19(17)27)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRAUXXEOPTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like 1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethoxy group enhances electrophilicity at the para-position of the phenyl ring, enabling SNAr reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonia (NH₃) | 65°C, LiHMDS (base) | 4-aminophenyl derivative | 51%* | |
| Methanol (MeOH) | Reflux, K₂CO₃ | 4-methoxyphenyl analog | Not specified |
*Yield reported for analogous trifluoromethylpyridine systems .
Coupling Reactions
The carboxamide moiety participates in metal-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling :
-
Amide Bond Formation :
Rearrangement and Cyclization
The compound undergoes Curtius-type rearrangements under thermal conditions:
-
Step 1 : Reflux in THF (16 h, N₂ atmosphere) converts azide intermediates to isocyanates .
-
Step 2 : Intramolecular cyclization forms fused heterocycles (e.g., dihydropyrimidines) .
Example :
-
Starting Material : 4-((3-benzylureido)methyl)furan-3-carbonyl azide
-
Product : N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide
Pyridine Ring Modifications
-
Oxidation : MnO₂ selectively oxidizes the 2-oxo group to a ketone under mild conditions.
-
Reduction : NaBH₄ reduces the oxo group to a hydroxyl, though steric hindrance limits efficiency.
Benzyl Group Reactivity
-
Hydrogenolysis : Pd/C-mediated cleavage of the benzyl group under H₂ (1 atm) yields deprotected pyridine analogs.
Stability and Degradation
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (HCl, >2 M) or bases (NaOH, >1 M) at 60°C .
-
Thermal Stability : Decomposes above 200°C, forming trifluoromethoxybenzene and pyridine fragments .
Comparative Reactivity Table
| Reaction Type | Preferred Conditions | Key Byproducts | Catalysts/Reagents |
|---|---|---|---|
| SNAr | LiHMDS, −78°C | Halide salts | NH₃, MeOH |
| Suzuki Coupling | Pd(PPh₃)₄, 80°C | Boronic acids | Arylboronic acids |
| Curtius Rearrangement | THF reflux, N₂ | CO₂, N₂ | Thermal initiation |
Scientific Research Applications
Medicinal Chemistry
1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated a 55% reduction in viability of the MDA-MB-231 breast cancer cell line at a concentration of 10 μM after three days of treatment .
Pharmacological Studies
The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drugs, making them more effective by improving their absorption and distribution in biological systems. Research has highlighted that compounds containing this moiety often show increased potency and selectivity against specific biological targets, such as enzymes and receptors involved in disease processes .
Structure-Activity Relationship (SAR) Studies
The compound serves as an important subject for SAR studies, which aim to elucidate how variations in chemical structure affect biological activity. By systematically modifying the benzyl and pyridine components, researchers can identify key structural features that contribute to the desired pharmacological effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine-Carboxamide vs. Imidazo-Pyridine-Carboxamide
The target compound and Q203 share a carboxamide group linked to a 4-(trifluoromethoxy)phenyl moiety, critical for hydrophobic interactions with QcrB . However, Q203’s imidazo[1,2-a]pyridine core enhances planarity and π-π stacking with aromatic residues in the binding pocket, contributing to its sub-nanomolar potency. In contrast, the pyridine core of the target compound may reduce binding affinity but improve synthetic accessibility .
Substituent Effects
- Benzyl vs. Piperidinyl-Benzyl (Q203): The benzyl group in the target compound provides steric bulk without the conformational flexibility of Q203’s piperidinyl-benzyl chain. This may limit penetration into mycobacterial membranes but reduce off-target effects .
- Trifluoromethoxy Group: Present in all compared compounds, this group enhances lipophilicity and metabolic stability, a common strategy in antitubercular drug design .
Biological Activity
1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is C19H16F3N3O2. The trifluoromethoxy group is significant as it enhances the lipophilicity and biological activity of the compound, making it a valuable candidate for drug development .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to cancer progression, particularly those involved in nucleotide synthesis .
- Receptor Modulation : It acts on G-protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses. The modulation of these receptors can lead to therapeutic effects in conditions such as inflammation and cancer .
Anticancer Activity
Research indicates that 1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide exhibits potent anticancer properties. For instance, it has demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML) cells. The compound's effectiveness was evaluated through several assays that measure cell viability and apoptosis induction:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| THP1 (AML) | 0.032 | Induction of myeloid differentiation |
| MCF7 (Breast) | 0.045 | Apoptosis induction |
| A549 (Lung) | 0.050 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation. Studies have shown that it can reduce the levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds containing trifluoromethoxy groups, highlighting their enhanced potency compared to non-fluorinated counterparts:
- Study on NK1 Antagonists : A related series of compounds demonstrated improved binding affinity and biological activity due to the presence of trifluoromethyl groups, suggesting a structure-activity relationship that could be applicable to our compound .
- Clinical Trials : Some derivatives of similar structures have progressed to clinical trials, showing promising results in treating various cancers and inflammatory conditions. The modulation of pharmacokinetic properties through structural modifications has been a key focus area .
Q & A
Q. Q1. What are the common synthetic routes for preparing 1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide, and how do reaction conditions influence yield?
A1: The compound is typically synthesized via multi-step reactions involving:
- Coupling reactions : Amide bond formation between pyridine-3-carboxylic acid derivatives and 4-(trifluoromethoxy)aniline, using coupling agents like EDC·HCl and HOBt .
- Substitution reactions : Introduction of the benzyl group at the pyridine ring via nucleophilic aromatic substitution under basic conditions .
Key factors affecting yield include solvent polarity (e.g., DMF for solubility), temperature (80–100°C for coupling steps), and stoichiometric ratios of reagents. Impurities often arise from incomplete substitution or hydrolysis of the trifluoromethoxy group .
Q. Q2. Which analytical techniques are critical for confirming the structural integrity of this compound?
A2:
- NMR spectroscopy : 1H/13C NMR verifies substitution patterns (e.g., benzyl protons at δ 5.11 ppm, trifluoromethoxy signals at δ 120–125 ppm) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray crystallography : Resolves conformational ambiguities, such as the planarity of the pyridine ring and spatial orientation of the trifluoromethoxy group .
Advanced Research Questions
Q. Q3. How does the trifluoromethoxy group influence the compound’s physicochemical properties and target binding?
A3: The trifluoromethoxy group enhances:
- Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability (measured via octanol-water partitioning) .
- Metabolic stability : Reduces oxidative metabolism due to electron-withdrawing effects, as shown in microsomal stability assays .
- Target interactions : The group’s electronegativity may form halogen bonds with residues in enzyme active sites, as inferred from docking studies of analogs .
Q. Q4. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
A4: Discrepancies in SAR (e.g., variable IC50 values for enzyme inhibition) are addressed via:
- Systematic substitution : Testing derivatives with halogens (Cl, F) or methyl groups at the phenyl ring to isolate electronic vs. steric effects .
- Free-Wilson analysis : Quantifying contributions of substituents to activity, as seen in studies of pyrimidine analogs .
- Crystallographic validation : Comparing X-ray structures of ligand-target complexes to confirm binding modes .
Q. Q5. What in vitro assays are recommended for evaluating the compound’s biological activity?
A5:
- Enzyme inhibition assays : Measure IC50 against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .
- Cellular cytotoxicity : Assess via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with EC50 values correlated to lipophilicity .
- Solubility screening : Use shake-flask method or HPLC-UV to quantify aqueous solubility, critical for in vivo translation .
Mechanistic and Pharmacological Studies
Q. Q6. How can researchers determine the metabolic pathways of this compound in preclinical models?
A6:
- LC-MS/MS metabolite profiling : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes .
- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interaction risks .
- Stable isotope labeling : Track metabolic fate using deuterated analogs, as demonstrated in pharmacokinetic studies of pyridine derivatives .
Q. Q7. What computational methods predict the compound’s binding affinity to therapeutic targets?
A7:
- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase), focusing on hydrogen bonds with the carboxamide group .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with inhibitory activity .
Data Interpretation and Optimization
Q. Q8. How should researchers address low reproducibility in synthetic yields across labs?
A8: Mitigation strategies include:
- Strict moisture control : Use anhydrous solvents and gloveboxes for moisture-sensitive steps (e.g., trifluoromethoxy group introduction) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via factorial design to identify critical variables .
Q. Q9. What are the limitations of current biological data, and how can they be improved?
A9: Common limitations:
- Off-target effects : Validate specificity using CRISPR knockout cell lines or selective inhibitors .
- Species variability : Compare activity in human vs. rodent enzyme isoforms to assess translational relevance .
- Dose-response gaps : Use Hill slope analysis to distinguish between allosteric vs. competitive inhibition mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
